molecular formula C6H5F3N2OS B12857763 5-((Trifluoromethyl)sulfinyl)pyridin-2-amine

5-((Trifluoromethyl)sulfinyl)pyridin-2-amine

Cat. No.: B12857763
M. Wt: 210.18 g/mol
InChI Key: ABFDGENISMKPFQ-UHFFFAOYSA-N
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Description

5-((Trifluoromethyl)sulfinyl)pyridin-2-amine: is a compound that features a trifluoromethyl group attached to a sulfinyl moiety, which is further connected to a pyridin-2-amine structure

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Pd-catalyzed amination reaction, where 2-bromo-5-(trifluoromethyl)pyridine reacts with corresponding aromatic amines in the presence of a Pd(dba)2/BINAP catalytic system . This method provides good to high yields and is characterized by its efficiency and scalability.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-pressure reactors and continuous flow systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 5-((Trifluoromethyl)sulfinyl)pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The sulfinyl group can be further oxidized to a sulfone.

    Reduction: The compound can be reduced to remove the sulfinyl group.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products:

    Oxidation: Formation of 5-((Trifluoromethyl)sulfonyl)pyridin-2-amine.

    Reduction: Formation of 5-(Trifluoromethyl)pyridin-2-amine.

    Substitution: Various substituted pyridin-2-amines depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, 5-((Trifluoromethyl)sulfinyl)pyridin-2-amine is used as a building block for the synthesis of more complex molecules

Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibition and protein-ligand interactions. Its ability to form stable complexes with metal ions makes it useful in various biochemical assays.

Medicine: In medicine, derivatives of this compound are being explored for their potential as therapeutic agents. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds.

Industry: Industrially, this compound is used in the development of agrochemicals and materials science. Its unique properties make it suitable for use in the formulation of pesticides and the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of 5-((Trifluoromethyl)sulfinyl)pyridin-2-amine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The sulfinyl group can also participate in redox reactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

  • 5-(Trifluoromethyl)pyridin-2-amine
  • 5-(Trifluoromethylsulfanyl)pyridin-2-amine
  • 5-(Trifluoromethylsulfonyl)pyridin-2-amine

Comparison: Compared to its analogs, 5-((Trifluoromethyl)sulfinyl)pyridin-2-amine is unique due to the presence of the sulfinyl group, which imparts distinct chemical and biological properties. The sulfinyl group can undergo redox reactions, providing additional pathways for chemical modification and interaction with biological targets. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C6H5F3N2OS

Molecular Weight

210.18 g/mol

IUPAC Name

5-(trifluoromethylsulfinyl)pyridin-2-amine

InChI

InChI=1S/C6H5F3N2OS/c7-6(8,9)13(12)4-1-2-5(10)11-3-4/h1-3H,(H2,10,11)

InChI Key

ABFDGENISMKPFQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1S(=O)C(F)(F)F)N

Origin of Product

United States

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